3,4-Dichloro-5-oxo-2,5-dihydro-2-furanyl benzoate
Description
3,4-Dichloro-5-oxo-2,5-dihydro-2-furanyl benzoate is a chlorinated furan derivative esterified with a benzoate group. Its molecular formula is C₁₁H₇Cl₂O₄, with a calculated molecular weight of 274.04 g/mol. The structure comprises a dihydrofuran ring substituted with chlorine atoms at positions 3 and 4, a ketone group at position 5, and a benzoate ester at position 2.
Properties
CAS No. |
63031-47-0 |
|---|---|
Molecular Formula |
C11H6Cl2O4 |
Molecular Weight |
273.07 g/mol |
IUPAC Name |
(3,4-dichloro-5-oxo-2H-furan-2-yl) benzoate |
InChI |
InChI=1S/C11H6Cl2O4/c12-7-8(13)11(17-10(7)15)16-9(14)6-4-2-1-3-5-6/h1-5,11H |
InChI Key |
YOVVGTXLYNLCGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C(=C(C(=O)O2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,4-Dichloro-5-oxo-2,5-dihydro-2-furanyl benzoate typically involves the reaction of 3,4-dichlorofuran-2(5H)-one with benzoic acid or its derivatives under specific conditions. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
3,4-Dichloro-5-oxo-2,5-dihydro-2-furanyl benzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
3,4-Dichloro-5-oxo-2,5-dihydro-2-furanyl benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: Researchers use this compound to study its effects on biological systems, including its potential as a bioactive molecule.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug discovery and development.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-oxo-2,5-dihydro-2-furanyl benzoate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
Positional Isomers: 2,4-Dichloro-5-oxo-2,5-dihydro-2-furanyl Acetate
Molecular Formula : C₆H₃Cl₂O₄
Molecular Weight : 209.99 g/mol
- Structural Differences : The positional isomer (2,4-dichloro substitution) differs in chlorine placement on the furan ring. The acetate group (vs. benzoate) reduces steric bulk and lipophilicity.
- Key Properties: Lower molecular weight (209.99 vs. 274.04 g/mol) due to the smaller acetate group.
- Applications: Limited data, but acetate derivatives are often intermediates in organic synthesis .
Alkyl Benzoates (Methyl, Ethyl, and Propyl Benzoates)
Representative Example : Ethyl Benzoate (C₉H₁₀O₂; 150.17 g/mol)
- Structural Differences : Alkyl benzoates lack the chlorinated furan backbone, featuring a simple alkyl-aryl ester linkage.
- Key Properties :
- Higher volatility (e.g., ethyl benzoate’s boiling point: 212–213°C) compared to the target compound, which is likely less volatile due to its bulky furan ring.
- Lower toxicity profiles: Simple alkyl benzoates (e.g., methyl and ethyl) are classified as low-toxicity compounds, whereas chlorinated furans may exhibit higher cytotoxicity .
- Applications : Widely used in fragrances, food preservatives, and polymer initiators .
Reactive Benzoate Derivatives: Ethyl 4-(Dimethylamino) Benzoate
Molecular Formula: C₁₁H₁₅NO₂ Molecular Weight: 193.24 g/mol
- Structural Differences: Features a dimethylamino group at the para position of the benzoate, enhancing electron-donating capacity.
- Key Properties: Higher reactivity in photopolymerization (e.g., dental resins) due to the amino group’s electron-donating effect. Superior physical properties (e.g., degree of conversion in resins) compared to methacrylate-based initiators .
- Applications : Co-initiator in light-cured dental materials .
Chlorinated Furanone Derivatives
Example: Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate Molecular Formula: C₈H₁₀ClNO₅ Molecular Weight: 243.62 g/mol
- Structural Differences: Contains a methoxy group and an amino-acetate substituent instead of a benzoate.
- Key Properties: Stabilized by intermolecular hydrogen bonding (N–H⋯O and C–H⋯O), influencing crystallinity.
- Applications: Explored for biological activity due to furanone scaffolds .
Data Table: Comparative Analysis
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity/Applications | Toxicity Notes |
|---|---|---|---|---|---|
| 3,4-Dichloro-5-oxo-2,5-dihydro-2-furanyl benzoate | C₁₁H₇Cl₂O₄ | 274.04 | Cl (3,4), benzoate (2) | High reactivity (chlorine + ketone) | Likely higher cytotoxicity (chlorinated) |
| 2,4-Dichloro-5-oxo-2,5-dihydro-2-furanyl acetate | C₆H₃Cl₂O₄ | 209.99 | Cl (2,4), acetate (2) | Intermediate in synthesis | Limited data |
| Ethyl benzoate | C₉H₁₀O₂ | 150.17 | Ethyl ester | Fragrances, preservatives | Low toxicity |
| Ethyl 4-(dimethylamino) benzoate | C₁₁H₁₅NO₂ | 193.24 | Dimethylamino (4) | Dental resin co-initiator | Moderate toxicity |
| Methyl 2-[(4-chloro-...]acetate (furanone) | C₈H₁₀ClNO₅ | 243.62 | Chloro, methoxy, amino-acetate | Biological activity, crystallinity | Undocumented |
Research Findings and Implications
- Reactivity: The target compound’s chlorinated furan ring may exhibit electrophilic reactivity at the ketone and chlorine sites, enabling nucleophilic substitutions or cross-coupling reactions. This contrasts with ethyl 4-(dimethylamino) benzoate, where reactivity is driven by the amino group .
- Toxicity : Chlorinated furans are associated with higher cytotoxicity than simple alkyl benzoates, necessitating careful handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
